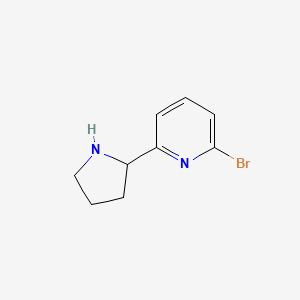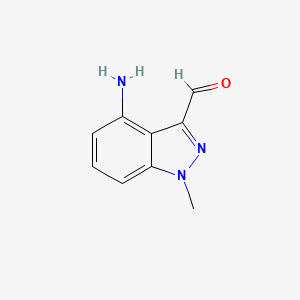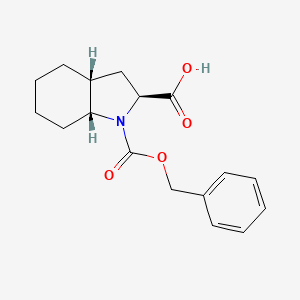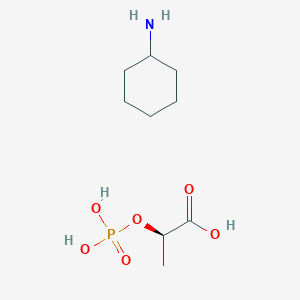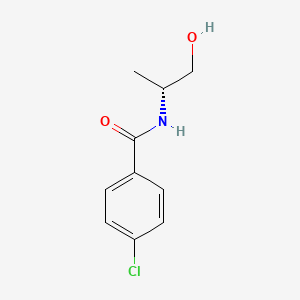
(R)-4-chloro-n-(1-hydroxypropan-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-4-chloro-n-(1-hydroxypropan-2-yl)benzamide is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a chloro group attached to a benzamide structure, with a hydroxypropan-2-yl group providing chirality. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in medicinal chemistry and other scientific disciplines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-chloro-n-(1-hydroxypropan-2-yl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with ®-1-amino-2-propanol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of ®-4-chloro-n-(1-hydroxypropan-2-yl)benzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
®-4-chloro-n-(1-hydroxypropan-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The carbonyl group in the benzamide structure can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: Nucleophiles in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of ®-4-chloro-n-(1-oxopropan-2-yl)benzamide.
Reduction: Formation of ®-4-chloro-n-(1-aminopropan-2-yl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
科学研究应用
®-4-chloro-n-(1-hydroxypropan-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of ®-4-chloro-n-(1-hydroxypropan-2-yl)benzamide involves its interaction with specific molecular targets. The hydroxypropan-2-yl group can form hydrogen bonds with target proteins, while the chloro group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
相似化合物的比较
Similar Compounds
®-N-(1-Hydroxypropan-2-yl)palmitamide: A substrate analog inhibitor of phospholipase A2.
®-Benzyl (1-hydroxypropan-2-yl)carbamate: Used in medicinal chemistry as a peptide bond surrogate.
Uniqueness
®-4-chloro-n-(1-hydroxypropan-2-yl)benzamide is unique due to the presence of both a chloro group and a hydroxypropan-2-yl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds.
属性
分子式 |
C10H12ClNO2 |
|---|---|
分子量 |
213.66 g/mol |
IUPAC 名称 |
4-chloro-N-[(2R)-1-hydroxypropan-2-yl]benzamide |
InChI |
InChI=1S/C10H12ClNO2/c1-7(6-13)12-10(14)8-2-4-9(11)5-3-8/h2-5,7,13H,6H2,1H3,(H,12,14)/t7-/m1/s1 |
InChI 键 |
HKCYBUFNFMKWDB-SSDOTTSWSA-N |
手性 SMILES |
C[C@H](CO)NC(=O)C1=CC=C(C=C1)Cl |
规范 SMILES |
CC(CO)NC(=O)C1=CC=C(C=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


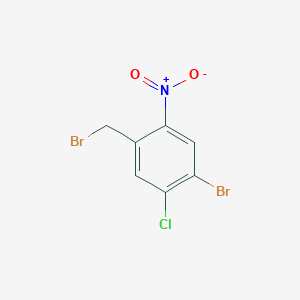
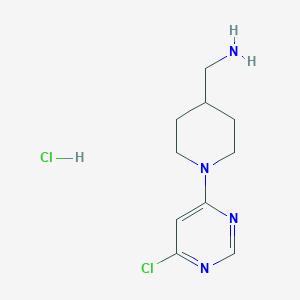
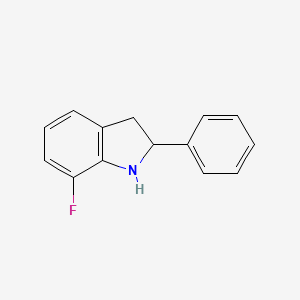
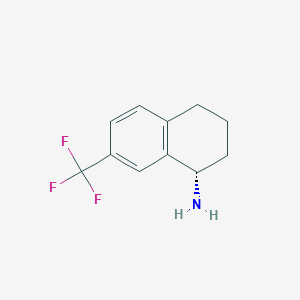


![(5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B15224284.png)

